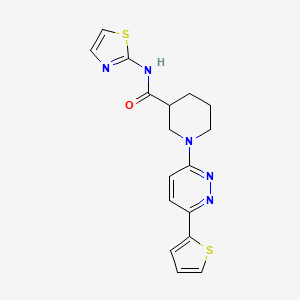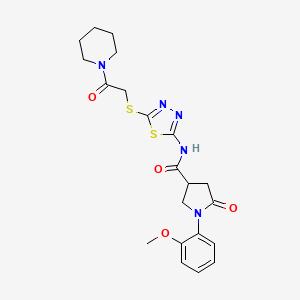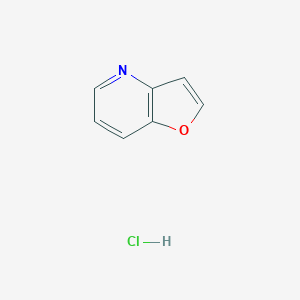
N-(thiazol-2-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(thiazol-2-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide, also known as compound X, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Heterocyclic Compound Synthesis
N-(thiazol-2-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide is involved in the synthesis of various heterocyclic compounds. Research shows the compound's role in one-pot cyclocondensation reactions, leading to the formation of alternative products like N-Methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide and others. This indicates the compound's utility in complex chemical reactions and potential for creating diverse chemical entities (Krauze et al., 2007).
Antimicrobial and Antitumor Activity
The compound has been linked to the synthesis of novel heterocyclic aryl monoazo organic compounds, which exhibited significant antimicrobial activity against various pathogenic bacteria and fungi. Additionally, these compounds showed antitumor activity against certain cell lines, indicating their potential in medicinal chemistry and drug design (Khalifa et al., 2015).
Antituberculosis Activity
A series of analogues of this compound were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis. Among these, certain derivatives showed promising activity, suggesting their potential as antituberculosis agents (Jeankumar et al., 2013).
Drug Development and Molecular Interaction Studies
This compound is also involved in the synthesis of various derivatives with potential pharmacological applications. For instance, it is used in the synthesis of potent glycine transporter 1 inhibitors, indicating its significance in the development of drugs targeting central nervous system disorders (Yamamoto et al., 2016). Additionally, it is part of studies related to molecular interaction with receptors, providing insights into drug-receptor interactions and aiding in drug design (Shim et al., 2002).
Anti-Angiogenic and DNA Cleavage Activities
Derivatives of this compound have been studied for their anti-angiogenic and DNA cleavage activities. Certain analogues effectively blocked the formation of blood vessels in vivo and exhibited differential DNA binding/cleavage abilities, indicating their potential as anticancer agents (Kambappa et al., 2017).
properties
IUPAC Name |
N-(1,3-thiazol-2-yl)-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS2/c23-16(19-17-18-7-10-25-17)12-3-1-8-22(11-12)15-6-5-13(20-21-15)14-4-2-9-24-14/h2,4-7,9-10,12H,1,3,8,11H2,(H,18,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKZUASVRHXZGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CS3)C(=O)NC4=NC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(thiazol-2-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2366216.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxyacetamide](/img/structure/B2366218.png)
![5-[Methoxy(methyl)amino]-1-hydroxy-3-methylpentane](/img/structure/B2366219.png)
![7,8-Dimethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2366220.png)

![1-(2-methoxyethyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2366227.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-4-phenylbutanoic acid](/img/structure/B2366228.png)




![N-(benzo[d][1,3]dioxol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide](/img/structure/B2366236.png)
![N-[3-(4-Ethylsulfinylphenyl)phenyl]-4-methylbenzamide](/img/structure/B2366237.png)
